去甲氟西汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

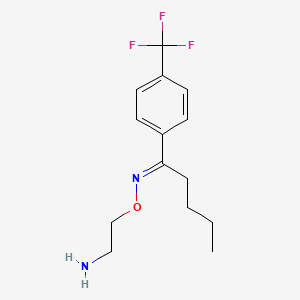

Desmethoxy Fluvoxamine is a compound related to Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used predominantly for the management of depression and obsessive-compulsive disorder .

Molecular Structure Analysis

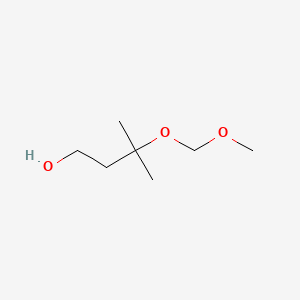

Desmethoxy Fluvoxamine has a molecular formula of C14H19F3N2O and a molecular weight of 288.30900 . The molecule contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 primary amine (aliphatic) .

科学研究应用

5-HT2C 受体的脱敏

去甲氟西汀是一种选择性血清素再摄取抑制剂 (SSRI),已对其对 5-HT2C 受体的作用进行了研究。氟西汀的长期给药会使这些受体脱敏,考虑到强迫症、惊恐症和社交焦虑症等焦虑症中报道的 5-HT2C 受体超敏反应,这一点非常重要。这种脱敏可能有助于氟西汀在治疗这些疾病中的临床疗效 (Yamauchi 等,2004).

在 COVID-19 治疗中的作用

氟西汀由于其抗炎特性和调节凝血病的能力,在 COVID-19 治疗中显示出潜力,有可能减轻严重 COVID-19 病例中的细胞因子风暴。它充当 sigma-1 受体的激动剂并控制炎症,有助于其在轻度 COVID-19 病例中的临床益处 (Sukhatme 等,2021).

与细胞色素 P450 (CYP) 酶的相互作用

氟西汀与细胞色素 P450 酶,特别是 CYP2C19 的相互作用,会影响其他药物的药代动力学。这种相互作用对药物剂量和有效性有影响,如在艾司西酞普兰等药物血浆浓度的调节中所见 (Yasui-Furukori 等,2016).

光异构化和活性降低

氟西汀的光异构化,由于其 C=N 双键,导致产生对 5-羟色胺转运蛋白活性降低的异构体。这种活性降低表明光照可能会降低氟西汀的临床疗效,这对于理解该药物的稳定性和疗效非常重要 (Miolo 等,2002).

对下丘脑垂体肾上腺 (HPA) 轴的影响

有持续性儿童期虐待史的患者的氟西汀治疗导致 HPA 轴反应性显着降低。这一发现与理解氟西汀在边缘型人格障碍 (BPD) 和创伤后应激障碍 (PTSD) 患者中的治疗效果特别相关 (Rinne 等,2003).

作用机制

Target of Action

Desmethoxy Fluvoxamine, a derivative of Fluvoxamine, primarily targets the serotonin transporter (SERT) and the sigma-1 receptor (S1R) . The SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter involved in mood regulation. The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Desmethoxy Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the SERT, inhibiting the reuptake of serotonin into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . Additionally, Desmethoxy Fluvoxamine is an agonist for the S1R, through which it controls inflammation .

Biochemical Pathways

Desmethoxy Fluvoxamine influences several biochemical pathways. By inhibiting the reuptake of serotonin, it affects the serotonergic pathway, leading to increased serotonergic neurotransmission . As an S1R agonist, Desmethoxy Fluvoxamine modulates innate and adaptive immune responses, thereby influencing the immune response pathway .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours, ranging from 9 to 28 hours . It exhibits nonlinear steady-state pharmacokinetics, meaning plasma concentrations are disproportionally higher when the dosage is increased .

Result of Action

The increased serotonergic neurotransmission resulting from Desmethoxy Fluvoxamine’s action can lead to improved mood regulation, making it useful in treating conditions like depression and anxiety . Its anti-inflammatory effects, stemming from its regulation of S1R, could potentially dampen cytokine storms, which are associated with severe cases of diseases like COVID-19 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethoxy Fluvoxamine. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could affect its metabolism and efficacy. Additionally, patient-specific factors, such as age, liver function, and genetic variations in metabolizing enzymes, could also influence its pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWVEFPUVMRRCU-CPNJWEJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217216-82-4 |

Source

|

| Record name | Desmethoxy fluvoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217216824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHOXY FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6B2H40LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)

![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)

![8-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline](/img/structure/B596288.png)

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)